REACTION_CXSMILES
|
[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)=[O:2].[H][H]>C(O)C.[Pd]>[CH:1]([NH:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:2]
|
Name
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|
Quantity
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10.2 g
|
Type
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reactant
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
leaving a white crystalline powder
|
Name
|
|
Type
|
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |